molecular formula C14H11ClO4S B6409387 5-Chloro-3-(4-methylsulfonylphenyl)benzoic acid CAS No. 1261913-43-2

5-Chloro-3-(4-methylsulfonylphenyl)benzoic acid

Cat. No.: B6409387
CAS No.: 1261913-43-2
M. Wt: 310.8 g/mol
InChI Key: FBJLESNUYIBZSM-UHFFFAOYSA-N
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Properties

IUPAC Name

3-chloro-5-(4-methylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4S/c1-20(18,19)13-4-2-9(3-5-13)10-6-11(14(16)17)8-12(15)7-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJLESNUYIBZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691662
Record name 5-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-43-2
Record name 5-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(4-methylsulfonylphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied due to its mild and functional group tolerant conditions . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability and reactivity of the intermediates and final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Chloro-3-(4-methylsulfonylphenyl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is investigated for its anti-inflammatory and antimicrobial properties .

Industry: The compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-methylsulfonylphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

  • 5-Chloro-2-methylbenzoic acid
  • 4-Methylsulfonylbenzoic acid
  • 3-Chloro-4-methylbenzoic acid

Comparison: 5-Chloro-3-(4-methylsulfonylphenyl)benzoic acid is unique due to the presence of both chloro and methylsulfonyl groups on the benzoic acid core.

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